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molecular formula C12H13NO2 B8716339 2,4-Quinolinedione, 1,2,3,4-tetrahydro-1,3,3-trimethyl- CAS No. 32606-03-4

2,4-Quinolinedione, 1,2,3,4-tetrahydro-1,3,3-trimethyl-

Cat. No. B8716339
M. Wt: 203.24 g/mol
InChI Key: YZTMKCCMFARKLV-UHFFFAOYSA-N
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Patent
US08143278B2

Procedure details

NaBH4 (excess amount) is added to a solution of 1,3,3-Trimethyl-1H-quinoline-2,4-dione (330 mg, 1.62 mmol) in EtOH (8 mL) at 0° C. The resulting mixture is slowly warmed up to room temperature. After 1 h, HCl (10%, 3 mL) is added dropwise. The solvent is removed under vacuum, the residue is dissolved into ether and washed with water, brine, and dried over anhydrous Na2SO4. After concentration, the title compound is yielded (275 mg, 82% yield).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
330 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][N:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7](=[O:14])[C:6]([CH3:16])([CH3:15])[C:5]1=[O:17].Cl>CCO>[OH:14][CH:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:4]([CH3:3])[C:5](=[O:17])[C:6]1([CH3:16])[CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
330 mg
Type
reactant
Smiles
CN1C(C(C(C2=CC=CC=C12)=O)(C)C)=O
Name
Quantity
8 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved into ether
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC1C(C(N(C2=CC=CC=C12)C)=O)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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